molecular formula C18H18N4OS B2418608 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide

4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide

Cat. No.: B2418608
M. Wt: 338.4 g/mol
InChI Key: KLJGXTYPKICRCR-UHFFFAOYSA-N
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Description

The compound “4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported to have potent activities against FGFR1, 2, and 3 . This makes it a potential candidate for cancer therapy, as abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .

Scientific Research Applications

Heterocyclic Synthesis

The compound's relevance in heterocyclic synthesis is notable. Mohareb et al. (2004) studied the reactivity of related compounds toward nitrogen nucleophiles, yielding various heterocyclic derivatives like pyrazole and pyrimidine. This indicates the compound's utility in synthesizing diverse heterocycles, which are fundamental in pharmaceutical research and development (Mohareb et al., 2004).

Potential Anti-inflammatory Applications

Moloney (2001) synthesized a structurally related molecule, methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, targeting novel molecules as potential anti-inflammatory agents. This suggests that derivatives of the compound may also have potential anti-inflammatory applications (Moloney, 2001).

Agrochemicals and Functional Materials

Minakata et al. (1992) explored the functionalization of 1H-pyrrolo[2,3-b]pyridine for creating new compounds aimed at agrochemicals and functional materials. This highlights the compound's potential in developing materials with specific properties and applications in agriculture (Minakata et al., 1992).

Radiopharmaceuticals

Eskola et al. (2002) synthesized a derivative for imaging dopamine D4 receptors. This suggests the role of such compounds in developing radiopharmaceuticals for diagnostic imaging, especially in neurological research (Eskola et al., 2002).

Antimicrobial Activity

Rathod and Solanki (2018) synthesized newer pyrimidine derivatives and evaluated their antimicrobial activity. This implies the potential of such compounds in developing new antimicrobial agents (Rathod & Solanki, 2018).

Anticancer Research

Carbone et al. (2013) describe the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives with significant effects in experimental models of diffuse malignant peritoneal mesothelioma. This underlines the compound's potential in anticancer drug development (Carbone et al., 2013).

Properties

IUPAC Name

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-N-(thiophen-3-ylmethyl)-3,6-dihydro-2H-pyridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-18(21-10-13-5-9-24-12-13)22-7-3-14(4-8-22)16-11-20-17-15(16)2-1-6-19-17/h1-3,5-6,9,11-12H,4,7-8,10H2,(H,19,20)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJGXTYPKICRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CNC3=C2C=CC=N3)C(=O)NCC4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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